ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate typically involves the reaction of 3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-ol with ethyl 2-bromoacetate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly phosphodiesterase II (PDE2) inhibitors . This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Comparison with Similar Compounds
Ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate can be compared with other similar compounds, such as:
- Mthis compound
- Ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate
- 2-Ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]propanoate |
InChI |
InChI=1S/C19H22O6/c1-4-23-18(20)11(2)24-17-15(22-3)10-9-13-12-7-5-6-8-14(12)19(21)25-16(13)17/h9-11H,4-8H2,1-3H3 |
InChI Key |
DIAFGTGVXMPCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Origin of Product |
United States |
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